3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid
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Overview
Description
3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid is an organic compound with the molecular formula C14H17NO5. It is a derivative of benzoic acid, characterized by the presence of a nitro group and a methyl group on the benzene ring, as well as a pentanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid typically involves the nitration of 4-methylbenzoic acid followed by a series of reactions to introduce the pentanoic acid chain. One common method includes:
Nitration: 4-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-3-nitrobenzoic acid.
Friedel-Crafts Acylation: The nitrobenzoic acid is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the acyl group.
Reduction and Chain Extension: The acylated product is reduced and then subjected to chain extension reactions to form the final pentanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the pentanoic acid chain.
3-Methyl-4-nitrobenzoic acid: Another isomer with different positioning of the nitro and methyl groups.
4-Nitro-m-toluic acid: Similar nitro and methyl substitution on the benzene ring.
Uniqueness
3-Methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid is unique due to the combination of its nitrobenzoyl and pentanoic acid moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-methyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-14(3,8-12(16)17)13(18)10-6-5-9(2)11(7-10)15(19)20/h5-7H,4,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZWTVVZGRCQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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